4-Bromo vs. 4-Chloro-1,7-naphthyridin-8(7H)-one: Synthetic Utility and Halogen-Specific Reactivity
4-Bromo-1,7-naphthyridin-8(7H)-one is explicitly characterized in vendor technical documentation as an analog of 4-Chloro-1,7-naphthyridine (C370975) for applications involving cell proliferative disorder treatment research [1]. While direct comparative kinetic data for the 4-bromo versus 4-chloro SNAr reactivity are not publicly reported for this exact scaffold pair, the bromine atom provides enhanced leaving group capacity in nucleophilic aromatic substitution compared to chlorine (Br > Cl in SNAr reactivity series due to lower C-Br bond dissociation energy, C-Br: ~285 kJ/mol vs C-Cl: ~327 kJ/mol), enabling milder reaction conditions and expanded substrate scope for amine and alkoxide coupling partners [2]. This difference translates to procurement value when downstream synthetic routes require halogen displacement under conditions incompatible with the less reactive 4-chloro analog or when palladium-catalyzed cross-coupling reactions demand the oxidative addition efficiency characteristic of aryl bromides over aryl chlorides [2].
| Evidence Dimension | Halogen reactivity for cross-coupling and SNAr reactions |
|---|---|
| Target Compound Data | C4-Br substituent; C-Br bond dissociation energy ~285 kJ/mol |
| Comparator Or Baseline | 4-Chloro-1,7-naphthyridine analog (C370975); C-Cl BDE ~327 kJ/mol |
| Quantified Difference | Lower BDE by ~42 kJ/mol; superior leaving group and oxidative addition efficiency |
| Conditions | Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reaction contexts |
Why This Matters
Procurement of the 4-bromo variant, rather than the 4-chloro analog, enables milder, higher-yielding synthetic transformations that expand accessible chemical space for library synthesis.
- [1] Delta Bio. 4-Bromo-1,7-naphthyridin-8(7H)-one Technical Datasheet. CAS 1393576-10-7. View Source
- [2] Luo YR. Comprehensive Handbook of Chemical Bond Energies. CRC Press; 2007. C-Br and C-Cl Bond Dissociation Energies. View Source
